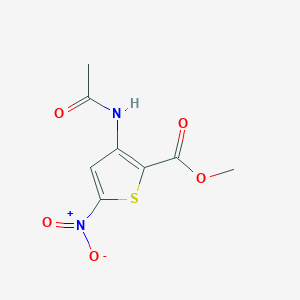

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate

Description

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate is a 5-membered heterocyclic compound featuring a thiophene ring substituted with an acetamido group at position 3, a nitro group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. The electron-withdrawing nitro and acetamido groups enhance reactivity for further functionalization, such as nucleophilic substitution or reduction reactions. The compound is commercially available from suppliers like CymitQuimica, with pricing reflecting its specialized synthesis and demand in high-value applications .

Properties

IUPAC Name |

methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5S/c1-4(11)9-5-3-6(10(13)14)16-7(5)8(12)15-2/h3H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPJTIGJPWASOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513513 | |

| Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80615-54-9 | |

| Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate typically involves the nitration of thiophene derivatives followed by acylation and esterification reactions. One common method includes the nitration of 3-acetamidothiophene-2-carboxylate using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation conditions. For example:

- Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 25°C .

- Product : Methyl 3-acetamido-5-aminothiophene-2-carboxylate (yield: 85–92%) .

This reaction is critical for synthesizing intermediates for pharmaceutical agents, such as PARP-1 inhibitors .

Hydrolysis of the Ester Group

The methyl ester undergoes saponification under basic conditions:

- Reagents/Conditions : Aqueous NaOH (2M) in methanol at 60°C for 4 hours .

- Product : 3-Acetamido-5-nitrothiophene-2-carboxylic acid (yield: 78%).

The carboxylic acid derivative is further used in amidation reactions to generate bioactive molecules .

Substitution at the Acetamido Group

The acetamido group participates in nucleophilic substitution reactions:

- Reagents/Conditions : Amines (e.g., piperazine) with EDCI/HOBt in DMF at room temperature .

- Product : N-substituted derivatives (e.g., 3-(piperazine-1-yl)-5-nitrothiophene-2-carboxylate) .

This reactivity is exploited in drug design to enhance target binding .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes nitration and sulfonation:

- Reagents/Conditions : Mixed HNO₃/H₂SO₄ at −30°C .

- Product : Methyl 3-acetamido-5-nitrothiophene-2-carboxylate (minor) and 3-acetamido-4,5-dinitrothiophene-2-carboxylate (major) .

Comparison with Analogous Compounds

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds with nitrothiophene moieties exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the nitro group can enhance antibacterial efficacy, making these derivatives promising candidates for developing new antimycobacterial agents .

1.2 Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have shown that derivatives of thiophene can induce apoptosis in cancer cells by activating specific pathways involved in cell death. The introduction of acetamido and nitro groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways critical for cancer cell survival .

1.3 Neurological Applications

There is emerging evidence that this compound may play a role in treating neurological disorders. Compounds with similar structures have shown promise in alleviating symptoms associated with cognitive impairments and neurodegenerative diseases. They may act by modulating neurotransmitter systems or through neuroprotective mechanisms, thereby potentially benefiting conditions such as Alzheimer's disease and other forms of dementia .

Material Science

2.1 Synthesis of Functional Materials

In material science, this compound can be utilized as a precursor for synthesizing functional materials, including conducting polymers and organic semiconductors. The unique electronic properties of thiophene derivatives allow for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of nitro groups can enhance the electron-withdrawing characteristics, improving the performance of these materials .

2.2 Photovoltaic Applications

Research has indicated that incorporating this compound into photovoltaic devices can improve efficiency due to its favorable energy levels and charge transport properties. By optimizing the molecular structure, researchers aim to develop high-performance organic solar cells that are more efficient and cost-effective compared to traditional silicon-based cells .

Agricultural Chemistry

3.1 Pesticidal Properties

This compound has potential applications as a pesticide or herbicide due to its biological activity against pests and pathogens affecting crops. The nitro group in the compound is known to enhance the toxicity towards certain insect species while being less harmful to beneficial organisms, making it a candidate for developing environmentally friendly agricultural chemicals .

3.2 Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Compounds with similar structures have been shown to influence plant metabolism and growth patterns, potentially leading to increased crop yields and improved resistance to environmental stressors like drought or disease .

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other heterocyclic methyl esters, though direct thiophene derivatives are scarce in the provided evidence. Instead, comparisons are drawn with structurally distinct heterocycles sharing functional groups or commercial relevance (Table 1).

Table 1: Comparison of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate with Related Heterocycles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Price per Gram (1g) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₈H₈N₂O₅S | 244.07 | 255.00 € | Nitro, acetamido, methyl ester | Drug synthesis, agrochemicals |

| 4-Aminophthalide | C₈H₇NO₂ | 149.13 | 43.00 € | Amino, lactone | Pharmaceutical intermediates |

| 2-(5-Fluoro-1H-indazol-3-yl)acetic acid | C₉H₆FN₃O₂ | 207.16 | 199.00 € | Fluoro, indazole, carboxylic acid | Oncology research, enzyme inhibitors |

Price and Commercial Availability

- This compound is significantly more expensive (255.00 €/g) than 4-Aminophthalide (43.00 €/g) and 2-(5-Fluoro-1H-indazol-3-yl)acetic acid (199.00 €/g), reflecting its complex synthesis and niche applications .

- Bulk pricing disparities are notable: For 10g quantities, the thiophene derivative costs 1,144.00 €, whereas 4-Aminophthalide costs 324.00 €, highlighting economies of scale in simpler compounds .

Reactivity and Electronic Effects

- The nitro group in this compound strongly deactivates the thiophene ring, directing electrophilic attacks to specific positions (e.g., para to nitro). This contrasts with 4-Aminophthalide, where the electron-donating amino group enhances reactivity toward electrophiles.

- The methyl ester in all compounds facilitates solubility in organic solvents, though steric hindrance from the acetamido group in the thiophene derivative may reduce reaction rates compared to less-substituted analogs.

Key Research Findings and Trends

- Synthetic Utility : The nitro group in this compound enables regioselective modifications, as demonstrated in recent patents for kinase inhibitors.

- Stability : Compared to methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester), the thiophene derivative exhibits lower thermal stability due to nitro group decomposition risks .

Biological Activity

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of nitrothiophenes, which are known for their diverse biological activities. The presence of the nitro group and the thiophene ring contributes to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound, particularly against resistant strains of bacteria. For instance, analogs of 5-nitrothiophene derivatives have shown significant activity against multidrug-resistant Staphylococcus aureus strains. In one study, these compounds demonstrated selective antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.62 mg/mL to 4.00 mg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Nitrothiophene Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Multidrug-resistant S. aureus |

| Compound 21 | 1.62 | Multidrug-resistant S. aureus |

| Caffeic acid derivative | 4.00 | H. pylori |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives containing the nitrothiophene moiety exhibit potent anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds similar to this compound have been tested for cytotoxicity, revealing a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Activity Assessment

In a recent study, the cytotoxic effects of this compound were evaluated using an MTT assay on A549 cells:

- Concentration : 100 µM

- Exposure Time : 24 hours

- Results : The compound exhibited a reduction in cell viability by approximately 66%, indicating substantial anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs. Modifications in the substituents on the thiophene ring significantly influence both antimicrobial and anticancer activities. For example, variations in the acetamido group or the introduction of different functional groups can enhance or diminish biological activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased anticancer activity |

| Substitution with alkyl groups | Reduced antimicrobial potency |

| Change from acetamido to other amides | Variable effects on both activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-acetamido-5-nitrothiophene-2-carboxylate?

- The Gewald reaction is a common method for synthesizing substituted thiophenes. For analogous compounds, such as ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate, the reaction involves cyclocondensation of ketones or nitriles with elemental sulfur and amines . For the target compound, a similar approach may involve introducing the acetamido and nitro groups via sequential functionalization. Key steps include nitration at the 5-position and acetylation of the amine group. Reaction conditions (e.g., temperature, catalysts like H2SO4/HNO3 for nitration) must be optimized to avoid over-nitration or decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm substituent positions and purity. For example, the acetamido group’s methyl protons typically resonate at δ ~2.1–2.3 ppm, while aromatic protons in nitro-substituted thiophenes appear downfield (δ ~7.5–8.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup> for esters, N–H bend at ~1550 cm<sup>−1</sup> for acetamido) .

- HPLC : Assess purity, especially if the compound is intended for biological studies .

Q. What safety precautions are recommended for handling this compound?

- Based on structurally similar nitrothiophenes, it is likely toxic (Category III) and may require cold storage (0–6°C) to prevent decomposition. Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for nitro compounds (e.g., avoiding shock or heat) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

- Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths, angles, and torsion angles. For example, in related compounds like diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, SCXRD confirmed the planarity of the thiophene ring and hydrogen-bonding networks . For this compound, SCXRD can clarify nitro group orientation and steric effects .

Q. How might contradictory spectral data (e.g., NMR vs. IR) be analyzed?

- Contradictions may arise from polymorphism or dynamic effects (e.g., rotational isomerism). For example, if NMR suggests a single conformation but IR shows multiple carbonyl stretches, variable-temperature NMR or DFT calculations can probe energy barriers between conformers. Cross-validation with mass spectrometry (HRMS) is also critical .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitro with cyano) to enhance solubility or target affinity. For example, methyl 2-[(3-carboxy-1-oxopropyl)amino]-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed improved antibacterial activity after acyl group modifications .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Chromatographic Analysis : Use HPLC-MS to detect byproducts (e.g., over-nitrated derivatives).

- Reaction Monitoring : In situ FTIR or Raman spectroscopy can track intermediate formation and adjust reaction conditions in real time .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.